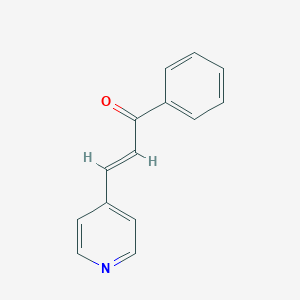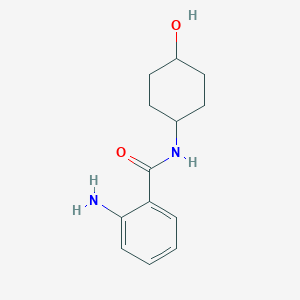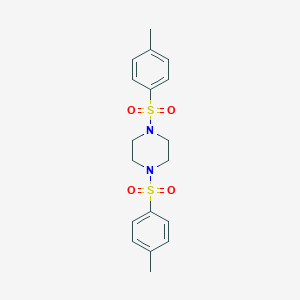
1,4-Ditosylpiperazine
Übersicht
Beschreibung
1,4-Ditosylpiperazine is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest due to their presence in various pharmacologically active compounds and their utility in chemical synthesis. The papers provided discuss various piperazine derivatives, their synthesis, structural characterization, and applications in different chemical reactions and material science .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multistep reactions starting from piperazine. For instance, 1,4-di-4-pyridylpiperazine was prepared from the reaction of piperazine with 4-chloropyridine . Similarly, 1,4-disulfopiperazine-1,4-diium chloride was synthesized and characterized using techniques such as FT-IR, TGA, DTA, and SEM . The preparation of these derivatives is crucial for their application in various fields, including the development of new materials and catalysts for chemical reactions .
Molecular Structure Analysis
The molecular structures of piperazine derivatives are often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 1-cyclohexylpiperazine-1,4-diium dichromate(VI) was determined to be triclinic with specific cell parameters . The structure of 1-methylpiperazine-1,4-diium bis(nitrate) was also determined, revealing a chair conformation for the piperazine ring . These structural analyses are essential for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Piperazine derivatives are involved in various chemical reactions, often serving as catalysts or reactants. The 1,4-disulfopiperazine-1,4-diium chloride ([Piper-(SO3H)2]·2Cl) has been used as an efficient dicationic ionic catalyst for the N-Boc protection of amines and the synthesis of phthalazine derivatives . These reactions highlight the versatility of piperazine derivatives in promoting different types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the dielectric properties of 1-ethylpiperazine-1,4-diium tetrachlorocadmate were investigated to understand the mechanism of a phase transition . The thermal stability and antioxidant properties of 1-methylpiperazine-1,4-diium bis(nitrate) were also studied, indicating the compound's stability up to 180°C and its potential as an antioxidant . Additionally, the vibrational and electronic properties of 1,4-diformylpiperazine were examined using spectroscopy and DFT calculations, providing insights into the effects of solvents and halogens on these properties .
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
1,4-Ditosylpiperazine and its derivatives are explored for their efficiency as catalysts in organic synthesis. For example, a study found that 1,4-disulfopiperazine-1,4-diium chloride, a related compound, could significantly catalyze the N-Boc protection of amines, showing chemoselectivity, short reaction times, and high yields without solvent interference (Koodehi, Shirini, & Goli-Jolodar, 2017).
Antibacterial Activity
Research on piperazine derivatives, including those similar to 1,4-Ditosylpiperazine, indicates potential antibacterial activity. A study examined methylpiperazine and dimethylpiperazine derivatives of chitosan, which showed activity against various bacteria strains (Másson et al., 2008).
Formation of Diketopiperazines
1,4-Diketopiperazines can be formed using derivatives of 1,4-Ditosylpiperazine. A study described a method for forming α-keto amides and cyclised 6-hydroxypiperazines, which are relevant for pharmaceutical synthesis (Kaim et al., 2007).
Mesogenic Studies
Mesogenic behaviors of certain complexes formed from 1,4-Ditosylpiperazine derivatives have been investigated, which is relevant in the study of liquid crystals (Lin et al., 2007).
Vibrational and Electronic Properties
The vibrational and electronic properties of 1,4-Ditosylpiperazine derivatives have been studied using techniques like Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and density functional theory (DFT), which are significant in understanding the molecular structure and properties of these compounds (Parlak et al., 2015).
Molecular Docking Studies
1,4-Ditosylpiperazine derivatives have been subject to molecular docking studies to investigate their potential biological activities. This includes studying interactions with enzymes and understanding inhibitor characteristics (Noureddine et al., 2021).
Synthesis of Phthalazine Derivatives
Another application involves using 1,4-disulfopiperazine-1,4-diium chloride as a catalyst for the synthesis of phthalazine derivatives, a process characterized by high reaction rates and excellent yields (Shirini et al., 2017).
Anticonvulsant Activity
Compounds derived from 1,4-Ditosylpiperazine have been explored for their anticonvulsant activity, contributing to the development of new therapeutic agents (Kamiński et al., 2015).
Structural Analysis
Structural analysis of 1,4-Ditosylpiperazine derivatives, including X-ray crystallography, helps in understanding their molecular and crystal structure, which is crucial in material science and drug design (Chebbi et al., 2016).
Eigenschaften
IUPAC Name |
1,4-bis-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIXCJFVEQOWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284444 | |
| Record name | 1,4-ditosylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Ditosylpiperazine | |
CAS RN |
17046-84-3 | |
| Record name | 17046-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-ditosylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



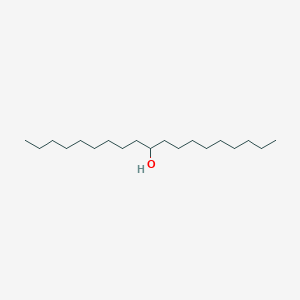


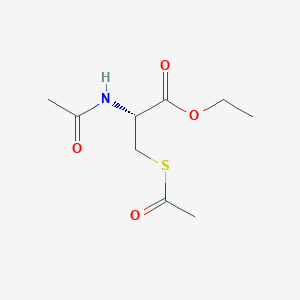
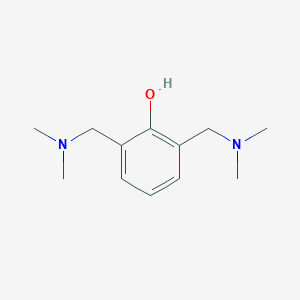
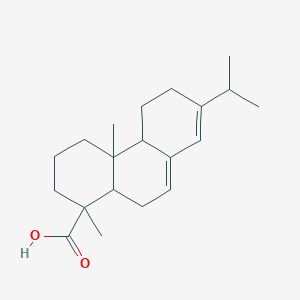
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)
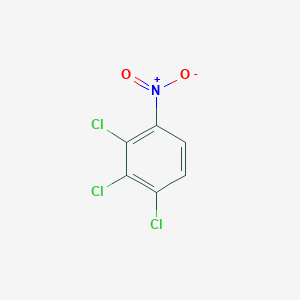
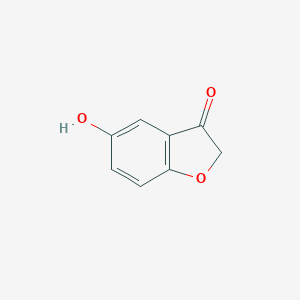
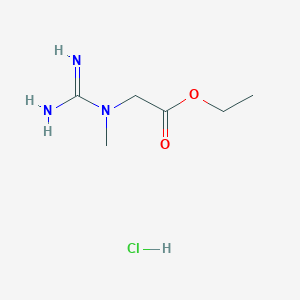
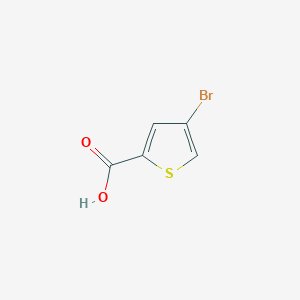
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)
